molecular formula C19H14BrF2N5O3S B2957912 N-(4-amino-2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-bromobenzamide CAS No. 888432-52-8

N-(4-amino-2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-bromobenzamide

Cat. No. B2957912
CAS RN: 888432-52-8
M. Wt: 510.31
InChI Key: MJBZOVBEQJSAKX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of the compound can be deduced from its name. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Attached to this ring is a thioether group and a benzamide group, both of which are known to contribute to the reactivity and properties of the molecule .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the amino group is a common target for acylation reactions, while the thioether group could undergo oxidation reactions. The pyrimidine ring could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and overall structure. For example, the presence of multiple polar groups (like the amino and amide groups) could increase the compound’s solubility in polar solvents .

Scientific Research Applications

Cancer Research

The presence of difluorophenyl and bromobenzamide groups may suggest that this compound could be used in the synthesis of fluorinated pyridines . These fluorinated compounds are of interest in cancer research for their potential use as imaging agents in positron emission tomography (PET) scans. They can be used to create F-18 substituted pyridines for local radiotherapy of cancer .

Antibacterial Agents

Compounds with a triazole ring, similar to the pyrimidinyl moiety in the given compound, have shown significant antibacterial activity . This suggests that the compound could be explored as a potential scaffold for developing new antibacterial drugs, especially in the fight against drug-resistant bacteria .

Agricultural Chemistry

The introduction of fluorine atoms into lead structures is a common modification to develop new agricultural products with improved properties . The difluorophenyl group in the compound could be indicative of its potential use in the synthesis of agricultural chemicals that require fluorinated aromatic rings for enhanced activity .

Material Science

Fluorinated building blocks are crucial in material science for creating advanced materials with unique properties . The compound , with its fluorinated and brominated moieties, could serve as a precursor for materials with specific electronic or physical characteristics .

Pharmaceutical Development

Fluorine atoms are often incorporated into pharmaceuticals to enhance their biological activity and metabolic stability. The compound’s structure, containing both fluorine and bromine atoms, might be useful in the development of new medicinal drugs .

Radiobiology

The compound could be used in the synthesis of radiolabeled molecules for biological applications, such as tracking the distribution of drugs within the body or studying the pharmacokinetics of new pharmaceuticals .

Environmental Chemistry

Due to the electron-withdrawing effects of the fluorine atoms, the compound might be studied for its reactivity in environmental pollutants’ degradation or as a model compound in environmental fate studies .

Synthetic Chemistry

As a synthetic intermediate, this compound could be valuable in the preparation of various heterocyclic compounds, which are often used as key intermediates in the synthesis of more complex molecules for diverse applications .

Future Directions

The potential applications and future directions for this compound would depend on its properties and biological activity. If it shows promising activity in preliminary tests, it could be further optimized and developed into a pharmaceutical or agrochemical product .

properties

IUPAC Name

N-[4-amino-2-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrF2N5O3S/c20-10-3-1-9(2-4-10)17(29)25-15-16(23)26-19(27-18(15)30)31-8-14(28)24-13-6-5-11(21)7-12(13)22/h1-7H,8H2,(H,24,28)(H,25,29)(H3,23,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBZOVBEQJSAKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=C(C=C(C=C3)F)F)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrF2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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